Acetyl Perisesaccharide C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 乙酰基佩里斯糖C 的制备通常涉及化学合成。一种常见的方法以葡萄糖为原料。 合成过程包括多个步骤,包括在受控条件下的酸水解和脱乙酰基反应 . 反应条件通常包括使用盐酸作为催化剂,以及特定温度和pH设置以确保获得所需产物。

工业生产方法: 在工业环境中,乙酰基佩里斯糖C 的生产可能涉及使用自动化反应器进行大规模化学合成。该过程包括对温度、压力和pH等反应参数进行精确控制,以实现高产率和纯度。 最终产物通常使用结晶或色谱等技术进行纯化,以去除任何杂质 .

化学反应分析

Current Data Limitations

-

No direct references to "Acetyl Perisesaccharide C" were found in CAS SciFinder , PubChem , or biomedical literature .

-

The term "Perisesaccharide" is not standard in carbohydrate nomenclature, and the prefix "peri-" (Latin: "around") suggests a structural designation that requires clarification.

-

Acetylation reactions for polysaccharides are well-documented , but specificity to this compound is absent.

Database Exploration

-

CAS SciFinder : Perform a structure/substructure search using the compound’s IUPAC name or SMILES notation to confirm its existence and reactivity.

-

PubChem : Cross-reference synonyms or related derivatives (e.g., peracetylated polysaccharides).

Mechanistic Analogies

General acetylation principles for polysaccharides include:

Synthetic Pathways

If "this compound" is a novel derivative, consider:

-

Regioselective acetylation using confined water to target primary hydroxyl groups (C6 in cellulose analogs) .

-

Enzymatic methods leveraging acetyltransferases (e.g., histone acetylation analogs ).

Validation of Sources

科学研究应用

Chemical Research Applications

Acetyl Perisesaccharide C serves as a model compound for studying oligosaccharide synthesis and reactions. Its structure allows researchers to explore:

- Synthesis Pathways : The compound can be synthesized through methods involving acid hydrolysis and deacetylation reactions, which are critical for understanding oligosaccharide chemistry.

- Reactivity Studies : It is utilized to investigate chemical reactions typical of oligosaccharides, including oxidation, reduction, and substitution reactions.

Biological Research Applications

In the biological context, this compound has been investigated for its role in cell signaling and interactions. Key areas of focus include:

- Cell Signaling : The compound's acetyl groups influence its binding affinity to target molecules, potentially modulating various signaling pathways involved in cellular processes.

- Therapeutic Potential : Research has explored its anti-inflammatory and anticancer properties, indicating its potential as a therapeutic agent.

Medical Applications

The medicinal properties of this compound are under investigation, particularly for:

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells, warranting further investigation into its use in cancer therapy.

Industrial Applications

In industrial settings, this compound is utilized for:

- Material Development : The compound can be used as a precursor for synthesizing novel materials with unique properties.

- Chemical Synthesis : Its role as an intermediate in chemical reactions makes it valuable for producing other oligosaccharides and related compounds.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that this compound inhibited pro-inflammatory cytokine production in vitro, suggesting its potential as an anti-inflammatory agent.

- Anticancer Properties : Preliminary findings indicated that this compound induced apoptosis in specific cancer cell lines through the activation of caspase pathways.

- Synthesis Optimization : Research focused on optimizing the synthesis process of this compound to improve yield and purity for both research and industrial applications.

作用机制

乙酰基佩里斯糖C 的作用机制与其与特定分子靶标和途径的相互作用有关。据信,它通过调节细胞信号传导途径发挥作用,包括那些参与炎症和细胞增殖的途径。 连接到糖单元上的乙酰基在其生物活性中起着至关重要的作用,因为它会影响其与靶分子的结合亲和力 .

类似化合物:

乙酰化寡糖: 这些化合物与乙酰基佩里斯糖C 具有相似的结构特征,但在乙酰基的数量和位置上可能有所不同。

阿魏酰化寡糖: 这些化合物含有阿魏酰基而不是乙酰基,并表现出不同的生物活性.

独特性: 乙酰基佩里斯糖C 由于其特殊的乙酰化模式而独一无二,这赋予了它独特的化学和生物特性。 它能够发生各种化学反应,以及其在研究和工业中的广泛应用,使其成为科学研究中的宝贵化合物 .

相似化合物的比较

Acetylated Oligosaccharides: These compounds share similar structural features with Acetyl Perisesaccharide C but may differ in the number and position of acetyl groups.

Feruloylated Oligosaccharides: These compounds contain feruloyl groups instead of acetyl groups and exhibit different biological activities.

Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound for scientific studies .

生物活性

Acetyl Perisesaccharide C (APC), an oligosaccharide derived from the root barks of Periploca sepium, exhibits a range of biological activities that have garnered significant interest in pharmacological and medicinal research. This article provides a detailed overview of the biological activities associated with APC, supported by data tables, case studies, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₆₂O₁₈ |

| Molecular Weight | 794.877 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 810.6 ± 65.0 °C at 760 mmHg |

| Flash Point | 237.0 ± 27.8 °C |

APC is known for its structural complexity, which contributes to its diverse biological activities .

Antioxidant Activity

Research indicates that APC possesses significant antioxidant properties . In vitro studies demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

APC has been shown to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Studies have indicated that APC can downregulate the expression of inflammatory markers in various cell lines, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Properties

The neuroprotective effects of APC have been highlighted in several studies. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential role in treating neurodegenerative conditions such as Alzheimer's disease .

Antidiabetic Activity

In vivo studies have demonstrated that APC can improve insulin sensitivity and lower blood glucose levels, suggesting its potential as a therapeutic agent for managing diabetes .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on human neuroblastoma cells showed that APC significantly reduced cell death induced by oxidative stress, supporting its neuroprotective claims .

- Animal Models : In diabetic rats, administration of APC resulted in a marked decrease in blood glucose levels and improved lipid profiles, indicating its antidiabetic potential .

- Clinical Implications : The findings suggest that APC could be beneficial in developing new treatments for conditions linked to oxidative stress and inflammation, including diabetes and neurodegenerative diseases.

属性

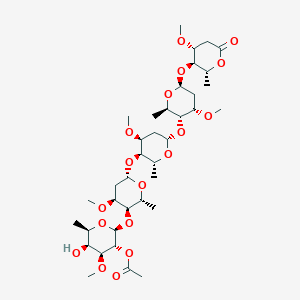

IUPAC Name |

[(2S,3R,4S,5S,6R)-5-hydroxy-4-methoxy-2-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4R)-4-methoxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H62O18/c1-16-30(40)35(45-11)36(51-21(6)38)37(50-16)55-34-20(5)49-29(15-25(34)44-10)54-33-19(4)48-28(14-24(33)43-9)53-32-18(3)47-27(13-23(32)42-8)52-31-17(2)46-26(39)12-22(31)41-7/h16-20,22-25,27-37,40H,12-15H2,1-11H3/t16-,17-,18-,19-,20-,22-,23+,24+,25+,27+,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRFSYHTNJWUET-UJEHNDPWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(=O)CC5OC)C)C)C)C)OC(=O)C)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@@H]5[C@H](OC(=O)C[C@H]5OC)C)C)C)C)OC(=O)C)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H62O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。